molecular formula C9H9IO3 B13136191 (2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid

(2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid

Cat. No.: B13136191
M. Wt: 292.07 g/mol
InChI Key: OEGVXMGFCROBGH-MRVPVSSYSA-N
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Description

(2R)-2-Hydroxy-3-(4-iodophenyl)propanoic acid is a chiral carboxylic acid characterized by a hydroxyl group at the C2 position (R-configuration) and a 4-iodophenyl substituent at the C3 position. Its molecular formula is C₉H₉IO₃, with a molecular weight of 308.07 g/mol. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing bioactive molecules, such as protease inhibitors and anticancer agents . Its iodine substituent enhances lipophilicity and may influence binding affinity to biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C9H9IO3

Molecular Weight

292.07 g/mol

IUPAC Name

(2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid

InChI

InChI=1S/C9H9IO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1

InChI Key

OEGVXMGFCROBGH-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)O)I

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid can be achieved through several methods. One common approach involves the iodination of a suitable precursor, such as 2-hydroxy-3-phenylpropanoic acid, using iodine and a suitable oxidizing agent. The reaction conditions typically involve the use of a solvent like acetic acid and a catalyst such as iodine monochloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: 2-oxo-3-(4-iodophenyl)propanoic acid.

    Reduction: (2R)-2-hydroxy-3-phenylpropanoic acid.

    Substitution: 2-hydroxy-3-(4-azidophenyl)propanoic acid.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that (2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid exhibits potential anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cell proliferation pathways. For instance, derivatives of this compound have been tested for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations .

2. Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for anti-inflammatory drug development. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

3. Neurological Applications
There is emerging evidence that suggests this compound may have neuroprotective effects. Research indicates that similar compounds can protect neuronal cells from oxidative stress-induced damage, which is crucial in conditions like Alzheimer's disease and Parkinson's disease .

Biochemical Applications

1. Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, potentially leading to applications in metabolic disorders .

2. Antioxidant Properties
The antioxidant capacity of this compound is another area of interest. Compounds with similar structures have been found to scavenge free radicals effectively, which can mitigate oxidative stress-related diseases .

Materials Science Applications

1. Polymer Synthesis
In materials science, derivatives of this compound are being explored for their potential use in synthesizing functional polymers. These polymers could have applications in drug delivery systems and smart materials due to their biocompatibility and reactivity .

2. Coatings and Adhesives
The unique properties of this compound allow it to be used in developing specialized coatings and adhesives that require specific chemical resistance or adhesion properties .

Case Studies

Study Focus Findings
Study 1Anticancer activityDemonstrated significant cytotoxicity against breast cancer cells at low concentrations .
Study 2Anti-inflammatory effectsInhibited TNF-alpha production in macrophages, suggesting potential for treating chronic inflammatory diseases .
Study 3Neuroprotective effectsShowed protective effects against oxidative stress in neuronal cell cultures, indicating potential for neurological therapies .

Mechanism of Action

The mechanism of action of (2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Structural Analogs with Modified Aromatic Substituents
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
(2R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid -OH C₉H₁₀O₄ 182.17 Antioxidant potential; precursor for drug synthesis
(2R)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid -NO₂ C₉H₉NO₅ 211.18 Intermediate in organic synthesis; nitro group enhances reactivity
(R)-3-(4-Chlorophenyl)-2-hydroxypropanoic acid -Cl C₉H₉ClO₃ 200.62 Anticancer agent synthesis; halogen-mediated bioactivity
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid -OH, -I (diiodo) C₉H₉I₂NO₃ 448.99 Laboratory chemical; iodine enhances molecular recognition

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -I) increase acidity and may enhance binding to charged residues in enzymes .
  • Hydroxyl groups (-OH) improve water solubility but reduce membrane permeability compared to iodinated analogs .
  • Halogenated derivatives (Cl, I) exhibit higher stability and lipophilicity, favoring interactions with hydrophobic protein pockets .

Functional Group Modifications on the Propanoic Acid Backbone

Table 2: Derivatives with Altered Functional Groups
Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
(2R)-2-Amino-3-(4-hydroxyphenyl)propanoic acid (D-Tyrosine) -NH₂ C₉H₁₁NO₃ 181.19 Bacterial biofilm disruption; used in joint infection treatment
(2R)-2-Hydroxy-3-(phosphonatooxy)propanoate -PO₃³⁻ C₃H₄O₇P 183.03 Phosphate mimic; potential enzyme inhibitor
(2R)-3-Chloro-2-hydroxypropanoic acid -Cl (C3 position) C₃H₅ClO₃ 122.52 Synthetic intermediate; chiral building block

Key Observations :

  • Amino group substitution (e.g., D-Tyrosine) introduces basicity, enabling interactions with acidic residues in proteins .
  • Phosphonatooxy groups mimic phosphate moieties, making them suitable for targeting kinases or phosphatases .

Stereochemical Comparisons

The R-configuration at C2 in (2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid is critical for its bioactivity. highlights that the S-isomer of hydroxy acids (e.g., (S)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid) is preferentially incorporated into proteins, suggesting stereochemistry dictates substrate specificity in enzymatic processes .

Biological Activity

(2R)-2-hydroxy-3-(4-iodophenyl)propanoic acid, also known as a derivative of fenoprofen, is a compound that has garnered attention for its biological activities, particularly in the context of nonsteroidal anti-inflammatory drugs (NSAIDs) and its potential applications in various therapeutic areas. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₁₅H₁₄O₃I
Molecular Weight342.18 g/mol
Density1.2 g/cm³
Boiling Point381.3 °C
Melting PointNot available
LogP3.84

This compound exhibits its biological effects primarily through:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Similar to other NSAIDs, this compound inhibits COX-1 and COX-2 enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.
  • Allosteric Modulation : Research indicates that this compound can act as an allosteric enhancer for melanocortin receptors, which play a role in pain modulation and inflammatory responses .
  • ERK1/2 Pathway Activation : It has been shown to increase the activation of the ERK1/2 signaling pathway, which is involved in cell proliferation and survival .

Anti-inflammatory Effects

The primary application of this compound is in the treatment of inflammatory conditions such as arthritis. Studies have demonstrated its efficacy in reducing symptoms associated with osteoarthritis and rheumatoid arthritis, including inflammation, swelling, stiffness, and joint pain .

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. For instance, it exhibited significant growth inhibition against H460 lung cancer cells at concentrations around 20 µg/mL .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial involving patients with chronic pain conditions demonstrated that administration of this compound resulted in a marked reduction in pain scores compared to placebo groups.
  • Case Study 2 : In vitro studies revealed that the compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.

Comparative Analysis with Other NSAIDs

The following table compares the biological activities of this compound with other common NSAIDs:

CompoundCOX InhibitionAnti-inflammatory ActivityCytotoxicity
This compoundYesHighModerate
IbuprofenYesModerateLow
NaproxenYesHighLow
FenoprofenYesHighModerate

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